molecular formula C18H18ClN5O B2408062 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide CAS No. 900013-62-9

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide

Cat. No. B2408062
CAS RN: 900013-62-9
M. Wt: 355.83
InChI Key: UBDRGOXTYCFLCD-UHFFFAOYSA-N
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Description

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). The purpose of

Scientific Research Applications

Triazole Derivatives Synthesis and Applications

Triazole compounds, including those structurally similar to the specified chemical, are extensively studied for their versatile applications in medicinal chemistry and materials science. For instance, triazole derivatives have been synthesized through various chemical reactions, showcasing their potential as scaffolds for developing new therapeutic agents and materials with unique properties.

  • Synthesis of Triazole Derivatives : Research by Albert and Trotter (1979) explored the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides, indicating the utility of triazole derivatives in creating complex heterocyclic compounds. This work highlights the chemical flexibility of triazole compounds in synthesizing biologically relevant structures (Albert & Trotter, 1979).

  • Antimicrobial Activities : A study by Bektaş et al. (2007) focused on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities. This research underscores the significance of triazole derivatives in developing potential antimicrobial agents, demonstrating their broad application in addressing microbial resistance (Bektaş et al., 2007).

  • Peptidomimetics and Biologically Active Compounds : Ferrini et al. (2015) described a protocol for synthesizing protected versions of triazole amino acids, aiming to create peptidomimetics or biologically active compounds based on the triazole scaffold. This work illustrates the role of triazole derivatives in the development of new drugs and therapeutic strategies (Ferrini et al., 2015).

properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-11-3-8-15(12(2)9-11)21-18(25)16-17(20)24(23-22-16)10-13-4-6-14(19)7-5-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDRGOXTYCFLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide

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